N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide
Description
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(14-7-3-4-8-18-14)19-13-6-2-1-5-12(13)15-11-21-9-10-23-17(21)20-15/h1-11H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEGIFGEJRXUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide typically involves multi-step organic reactionsFor instance, the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid under specific conditions can yield the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. A modern method includes the use of a three-reactor multistage system where intermediate compounds are not isolated, thus streamlining the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the imidazo[2,1-b]thiazole ring .
Scientific Research Applications
Medicinal Chemistry
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide has been studied for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. In silico studies and biological evaluations have shown that derivatives of this compound exhibit significant activity against tuberculosis by inhibiting the enzyme pantothenate synthetase, which is crucial for the biosynthesis of coenzyme A in bacteria. For instance, certain derivatives demonstrated IC50 values as low as 2.03 μM against M. tuberculosis .
Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit antitumor properties. Studies have shown that compounds bearing this scaffold can inhibit various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism often involves the inhibition of key signaling pathways such as the Raf kinase and insulin-like growth factor receptor pathways .
Biological Probes
Due to its ability to interact with specific biological targets, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide serves as a valuable biological probe for studying cellular processes. Its application in drug discovery allows researchers to explore new therapeutic avenues and understand disease mechanisms better.
Case Studies
Several studies have documented the efficacy of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide derivatives:
- Antimycobacterial Activity : Derivatives were synthesized and evaluated for their activity against M. tuberculosis, showing selective inhibition over non-tuberculous mycobacteria .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific derivatives exhibited significant cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
- Pharmacokinetic Studies : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions have been performed to assess the pharmacokinetic profiles of these compounds, aiding in the selection of candidates for further development .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Imidazo[2,1-b]thiazole Derivatives
Activity and Selectivity Profiles
Anticancer Activity :
- Compound 5l () demonstrates potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), attributed to its 4-chlorophenyl and substituted pyridine groups, which enhance VEGFR2 inhibition .
- The target compound’s picolinamide group may improve binding to kinase active sites compared to acetamide derivatives, though experimental validation is needed.
- Enzyme Modulation: SRT1720 () activates SIRT1 10–100-fold more effectively than resveratrol, likely due to its quinoxaline carboxamide and piperazine groups, which facilitate NAD+-dependent deacetylase activity . The absence of a piperazine group in the target compound may limit SIRT1 modulation but could favor other targets.
Antiviral Activity :
- Coumarin derivatives () inhibit Parvovirus B19 replication, with activity dependent on the coumarin core’s electronic properties . The target compound’s picolinamide group lacks this scaffold, suggesting divergent applications.
Q & A
Basic Research Question
- Thin-layer chromatography (TLC) on silica gel with UV detection is used for real-time reaction monitoring.
- Melting point determination via electrothermal apparatus ensures purity.
- IUPAC nomenclature and InChI identifiers (e.g., computed via PubChem tools) provide structural validation .
How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound?
Advanced Research Question
DoE minimizes experimental runs while maximizing data quality. For example:
- Factor screening : Identify critical variables (e.g., temperature, reagent ratio) using fractional factorial designs.
- Response surface methodology (RSM) : Model nonlinear relationships to optimize yield and selectivity.
- Robustness testing : Assess parameter tolerances (e.g., reaction time variations).
This approach reduces trial-and-error inefficiencies and enhances reproducibility .
What computational strategies are available to predict the reactivity or pharmacological properties of imidazo[2,1-b]thiazole derivatives?
Advanced Research Question
- Quantum chemical calculations : Simulate reaction pathways (e.g., transition states in Friedel-Crafts acylation) to predict regioselectivity.
- Molecular docking : Evaluate binding affinity to biological targets (e.g., kinases, antimicrobial enzymes).
- Machine learning : Train models on existing bioactivity data to prioritize derivatives for synthesis.
These methods integrate with experimental workflows to accelerate discovery .
How can researchers resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives across different studies?
Advanced Research Question
- Systematic meta-analysis : Aggregate data from multiple studies to identify trends or outliers.
- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to minimize variability.
- Comparative studies : Test derivatives under identical conditions to isolate structural determinants of activity.
Cross-disciplinary collaboration (e.g., chemists and biologists) ensures methodological rigor .
What are the challenges in establishing structure-activity relationships (SAR) for this compound, and what methodological approaches are recommended?
Advanced Research Question
Challenges :
- Structural complexity (e.g., fused rings, substituent effects).
- Overlapping biological targets (e.g., antitumor vs. anti-inflammatory activity).
Solutions : - Fragment-based design : Synthesize analogs with incremental modifications (e.g., halogenation, methoxy groups).
- Multivariate analysis : Corrogate bioactivity data with electronic (Hammett constants) or steric parameters (Taft indices).
- High-throughput screening : Profile libraries against diverse targets to map selectivity .
What safety protocols are critical when handling imidazo[2,1-b]thiazole derivatives in laboratory settings?
Basic Research Question
- Adhere to Chemical Hygiene Plans for advanced laboratories, including 100% compliance with safety exams.
- Use fume hoods for solvent-free reactions to mitigate inhalation risks.
- Implement rigorous waste disposal protocols for reactive intermediates (e.g., acylating agents) .
How can heterogeneous catalysis be integrated into the synthesis of this compound to enhance sustainability?
Advanced Research Question
- Solid acid catalysts (e.g., zeolites, sulfated zirconia) replace Eaton’s reagent to reduce waste.
- Continuous flow reactors : Improve heat/mass transfer and enable catalyst recycling.
- Life-cycle assessment (LCA) : Quantify environmental benefits (e.g., lower E-factor) compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
